rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an amino group, a trifluoroacetyl group, and a carboxylic acid group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Amination: The amino group can be introduced through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The specific methods may vary depending on the scale of production and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In industrial applications, the compound may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-4-amino-1-acetylpyrrolidine-3-carboxylic acid
- (3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid
Uniqueness
The presence of the trifluoroacetyl group in “rac-(3R,4R)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid” imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H9F3N2O3 |
---|---|
Molecular Weight |
226.15 g/mol |
IUPAC Name |
(3S,4S)-4-amino-1-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H9F3N2O3/c8-7(9,10)6(15)12-1-3(5(13)14)4(11)2-12/h3-4H,1-2,11H2,(H,13,14)/t3-,4+/m0/s1 |
InChI Key |
YZUYQUPVHKBBEG-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1C(=O)C(F)(F)F)N)C(=O)O |
Canonical SMILES |
C1C(C(CN1C(=O)C(F)(F)F)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.